This compound can be sourced from various chemical suppliers, including BenchChem and AChemBlock, which provide it for research purposes. The IUPAC name for this compound is 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid, and it is cataloged under CAS number 1247596-39-9. Its structural features position it within the broader category of organic compounds that exhibit significant pharmacological properties.
The synthesis of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid typically involves several steps that may include the following:
The molecular structure of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid can be represented using various chemical notation systems:
InChI=1S/C7H9N3O4/c1-6(2,7(11)12)5-10(3)4-9-6/h4-5H,1-3H3,(H,11,12)
O=C(O)C(C)(C)N1C=C([N+]([O-])=O)N=C1
The compound features:
2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid can participate in various chemical reactions:
These reactions are essential for developing derivatives with tailored pharmacological profiles.
The mechanism of action of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid primarily involves its interaction with biological targets:
The compound exhibits:
Properties such as melting point and boiling point are essential for practical applications but may vary based on purity and specific synthesis methods.
2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0